3-Methoxy-isatoic anhydride
CAS No.: 34954-65-9
Cat. No.: VC21073882
Molecular Formula: C9H7NO4
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34954-65-9 |
---|---|
Molecular Formula | C9H7NO4 |
Molecular Weight | 193.16 g/mol |
IUPAC Name | 8-methoxy-1H-3,1-benzoxazine-2,4-dione |
Standard InChI | InChI=1S/C9H7NO4/c1-13-6-4-2-3-5-7(6)10-9(12)14-8(5)11/h2-4H,1H3,(H,10,12) |
Standard InChI Key | ZPTOZGCACQWXJX-UHFFFAOYSA-N |
SMILES | COC1=CC=CC2=C1NC(=O)OC2=O |
Canonical SMILES | COC1=CC=CC2=C1NC(=O)OC2=O |
Introduction
Chemical Properties
Physical and Chemical Properties
The physical and chemical properties of 3-Methoxy-isatoic anhydride are summarized in Table 1:
Table 1: Physical and Chemical Properties of 3-Methoxy-isatoic anhydride
Structural Characteristics
The structure of 3-Methoxy-isatoic anhydride features a benzene ring fused with a 1,3-oxazine-2,4-dione ring system. The methoxy group is positioned at the 3-position of the benzene ring (or 8-position in some numbering systems). This structural arrangement creates a heterocyclic compound with multiple functional groups:
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A heterocyclic oxazine ring with two carbonyl groups
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A secondary amide (lactam) functionality
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A cyclic anhydride moiety
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A methoxy group attached to the aromatic ring
The presence of these functional groups confers specific reactivity patterns and makes the compound useful in various synthetic applications. The methoxy group introduces electronic effects that can influence the reactivity of the anhydride and amide functionalities.
Synthesis Methods
Oxidation of Isatin Derivatives
The most probable synthesis route involves the oxidation of appropriately substituted isatin derivatives. Based on the patent information for isatoic anhydrides in general, the synthesis likely begins with 7-methoxyisatin, which undergoes oxidation to form 3-Methoxy-isatoic anhydride . The typical procedure would involve:
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Suspension of 7-methoxyisatin in a carboxylic acid (e.g., glacial acetic acid)
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Addition of an inorganic acid catalyst (e.g., sulfuric acid)
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Dropwise addition of hydrogen peroxide (30% or 50% strength)
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Reaction at moderate temperature (25-65°C)
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Isolation of the crystalline product by filtration or centrifugation
This method is advantageous because it uses readily available starting materials and provides the product in high yield and purity.
Modern Approaches
Recent advancements in the synthesis of isatoic anhydrides include palladium-catalyzed methods such as:
C-H Activation Approach
A more modern approach involves palladium-catalyzed regioselective carbonylation of C–H bonds of substituted anilines :
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Starting with 3-methoxyaniline
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Palladium-catalyzed C-H activation and carbonylation
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Ring closure to form the isatoic anhydride structure
This approach is advantageous because it eliminates the need for pre-functionalized starting materials and offers improved atom economy.
Applications
Pharmaceutical Development
3-Methoxy-isatoic anhydride serves as a valuable intermediate in pharmaceutical synthesis, particularly for compounds targeting neurological disorders . The compound's reactivity profile allows it to be incorporated into more complex molecules with potential therapeutic activities. Specific applications include:
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Development of drugs with anti-inflammatory and analgesic properties
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Synthesis of compounds with neurological activity
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Creation of modified drug structures with improved pharmacokinetic properties
Organic Synthesis Applications
As a versatile building block in organic synthesis, 3-Methoxy-isatoic anhydride enables the preparation of various compounds, including:
Quinazoline Derivatives
The compound can be transformed into quinazoline-8-amide derivatives, which have applications in medicinal chemistry . The synthesis typically involves:
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Formation of an intermediate from isatoic anhydride
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Reaction with an amine source
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Cyclization to form the quinazoline structure
Substituted Anilines
3-Methoxy-isatoic anhydride can be converted to various substituted anilines through controlled ring-opening reactions . These anilines serve as precursors for further synthetic transformations.
Material Science Applications
In material science, 3-Methoxy-isatoic anhydride contributes to the development of specialty polymers and advanced materials :
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Coupling agent in polymer synthesis
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Component in coatings with enhanced mechanical properties
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Precursor for materials with improved thermal stability and chemical resistance
Analytical Chemistry and Biotechnology
The compound finds applications in analytical chemistry and biotechnology :
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Preparation of analytical reagents for detection and quantification
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Modification of biomolecules in targeted drug delivery systems
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Study of biological pathways and mechanisms
Reactivity and Chemical Behavior
General Reactivity Patterns
Like other isatoic anhydrides, 3-Methoxy-isatoic anhydride exhibits specific reactivity patterns centered around its anhydride and amide functionalities:
Ring-Opening Reactions
The compound readily undergoes ring-opening reactions with nucleophiles, especially amines, alcohols, and water. These reactions typically proceed through attack at the anhydride carbonyl, leading to various derivatives:
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Reaction with amines yields anthranilic acid amides
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Reaction with alcohols produces anthranilic acid esters
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Hydrolysis leads to anthranilic acid derivatives
Cyclization Reactions
Under appropriate conditions, the compound can participate in cyclization reactions to form heterocyclic systems such as quinazolines and related structures .
Effect of Methoxy Substitution
The methoxy group at position 3 influences the reactivity of the compound in several ways:
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Electronic effects: The electron-donating nature of the methoxy group affects the electron density distribution
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Steric considerations: The methoxy group may influence the approach of reagents
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Potential for additional hydrogen bonding interactions
These factors make 3-Methoxy-isatoic anhydride distinct from unsubstituted isatoic anhydride and contribute to its unique applications.
Supplier Reference | Purity | Quantity | Price (€) | Source |
---|---|---|---|---|
10-F040465 | 97.0% | 1 g | 91.00 | |
2.5 g | 221.00 | |||
5 g | 291.00 | |||
25 g | 1,086.00 | |||
IN-DA007GM9 | 98% | 100 mg | 47.00 | |
250 mg | 68.00 | |||
1 g | 140.00 | |||
5 g | 349.00 | |||
10 g | 621.00 |
Price Trends and Economic Considerations
The pricing of 3-Methoxy-isatoic anhydride reflects its specialized nature and limited production volume. Price per gram decreases significantly with larger quantities, indicating economies of scale in production. The relatively high cost compared to unsubstituted isatoic anhydride likely reflects additional synthetic steps required for the methoxy-substituted variant.
Research Trends and Future Perspectives
Current Research Directions
Current research involving 3-Methoxy-isatoic anhydride focuses on several areas:
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Development of more efficient synthetic routes with higher yields and fewer byproducts
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Exploration of new applications in drug discovery, particularly for compounds targeting neurological disorders
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Investigation of structure-activity relationships to optimize biological activity
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Creation of new derivatives with enhanced properties
Emerging Applications
Emerging applications for 3-Methoxy-isatoic anhydride include:
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